
1-Chloro-4-(ethenesulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(ethenesulfinyl)benzene is an organic compound featuring a benzene ring substituted with a chlorine atom and an ethenesulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-(ethenesulfinyl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 1-chloro-4-nitrobenzene, the nitro group can be reduced to an amine, followed by oxidation to introduce the sulfinyl group . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(ethenesulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can replace the chlorine atom under appropriate conditions.
Major Products
Oxidation: Produces 1-chloro-4-(ethenesulfonyl)benzene.
Reduction: Produces 1-chloro-4-(ethenylsulfanyl)benzene.
Substitution: Produces various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-4-(ethenesulfinyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-chloro-4-(ethenesulfinyl)benzene involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect molecular pathways and lead to various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-(ethenylsulfanyl)benzene
- 1-Chloro-4-(ethenesulfonyl)benzene
- 1-Chloro-4-(methylsulfinyl)benzene
Uniqueness
1-Chloro-4-(ethenesulfinyl)benzene is unique due to the presence of both a chlorine atom and an ethenesulfinyl group on the benzene ring.
Propriétés
Numéro CAS |
63383-26-6 |
|---|---|
Formule moléculaire |
C8H7ClOS |
Poids moléculaire |
186.66 g/mol |
Nom IUPAC |
1-chloro-4-ethenylsulfinylbenzene |
InChI |
InChI=1S/C8H7ClOS/c1-2-11(10)8-5-3-7(9)4-6-8/h2-6H,1H2 |
Clé InChI |
BSXNEQOQSHKCGF-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
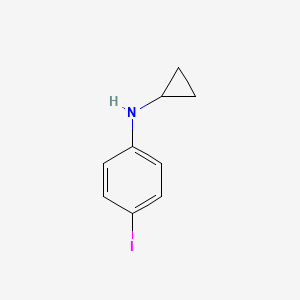


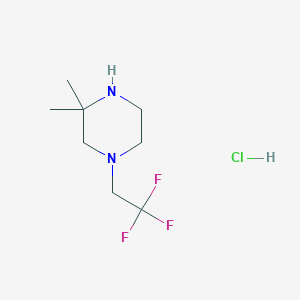
![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
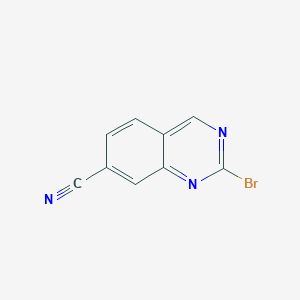
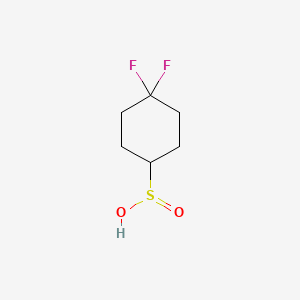
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
![Benzo[f]cinnoline](/img/structure/B12954418.png)

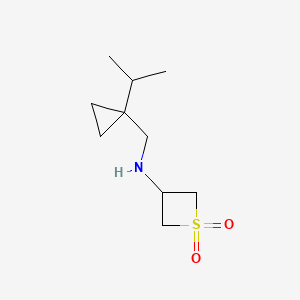
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
